3H-1,2,4-Dithiazole-3-thione, 5-phenyl-

Description

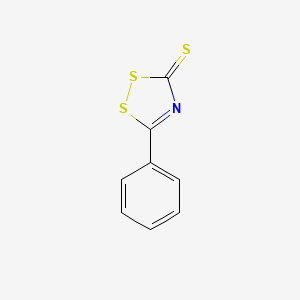

3H-1,2,4-Dithiazole-3-thione, 5-phenyl- (DDTT) is a sulfurizing agent critical in oligonucleotide synthesis, particularly for introducing phosphorothioate linkages into nucleic acids. Its structure comprises a five-membered dithiazole ring with a thione group at position 3 and a phenyl substituent at position 5 (Figure 1). DDTT is widely employed in solid-phase synthesis protocols due to its high reactivity and compatibility with organic solvents like pyridine and acetonitrile . It operates via a nucleophilic ring-opening mechanism, transferring sulfur to phosphate groups during RNA/DNA synthesis .

Propriétés

Numéro CAS |

7139-34-6 |

|---|---|

Formule moléculaire |

C8H5NS3 |

Poids moléculaire |

211.3 g/mol |

Nom IUPAC |

5-phenyl-1,2,4-dithiazole-3-thione |

InChI |

InChI=1S/C8H5NS3/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H |

Clé InChI |

WXFQYBWOZDLWJJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=S)SS2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The 3H-1,2,4-dithiazole scaffold exhibits significant pharmacological potential. It has been reported as an effective agent in various therapeutic areas:

- Antimicrobial Activity : Compounds derived from the 1,2,4-dithiazole structure have shown promising antibacterial and antifungal properties. For instance, studies indicate that derivatives of 3H-1,2,4-dithiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL .

- Anticancer Properties : Research has highlighted the anticancer activities of dithiazole derivatives. In vitro studies demonstrated that certain compounds could induce apoptosis in cancer cell lines, showcasing their potential as chemotherapeutic agents .

- Antiviral Effects : The compound's ability to inhibit viral replication has been noted in several studies. For example, specific analogs have been shown to reduce viral load in cell cultures infected with various viruses .

Agricultural Applications

The utility of 3H-1,2,4-dithiazole derivatives extends into agriculture:

- Herbicide Development : Dithiazoles have been investigated for their herbicidal properties. A series of compounds were tested against common agricultural weeds and demonstrated effective control at low concentrations .

- Fungicides : The compound has shown efficacy against fungal pathogens affecting crops. For instance, a study reported that a specific dithiazole derivative significantly inhibited the growth of Botrytis cinerea, a notorious plant pathogen responsible for grey mold disease .

Material Science Applications

In addition to biological applications, 3H-1,2,4-dithiazole compounds are being explored for their material properties:

- Conductive Polymers : Dithiazoles can be incorporated into polymer matrices to enhance electrical conductivity. Research indicates that these materials exhibit improved charge transport properties due to the presence of sulfur atoms in their structure .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 16 | |

| Antifungal | Candida albicans | 8 | |

| Herbicidal | Various weeds | 40 ppm | |

| Anticancer | Cancer cell lines | Variable |

Case Study 1: Antimicrobial Screening

A comprehensive screening was conducted on a library of 3H-1,2,4-dithiazole derivatives against a panel of bacterial and fungal strains. The results indicated that specific modifications at the phenyl ring significantly enhanced antimicrobial activity. For example, introducing methoxy groups increased potency against C. glabrata by fourfold compared to unsubstituted analogs .

Case Study 2: Agricultural Trials

Field trials were performed using dithiazole-based herbicides on crops affected by Phytophthora infestans. Results showed a reduction in disease incidence by over 60% when treated with optimized formulations of dithiazoles .

Comparaison Avec Des Composés Similaires

DDTT vs. EDITH (3-Ethoxy-1,2,4-dithiazolidin-5-one)

- Structure: EDITH contains a dithiazolidinone ring (saturated) compared to DDTT’s aromatic dithiazole system.

- Reactivity: EDITH’s ethoxy group facilitates milder reaction conditions, but DDTT’s dimethylamino-iminium group enhances electrophilicity, enabling faster sulfur transfer .

- Applications : Both are used for phosphorothioate synthesis, but DDTT is preferred in high-throughput workflows due to superior stability in pyridine-based solvents .

DDTT vs. ADTT (3-Amino-1,2,4-dithiazole-5-thione)

- Structure: ADTT lacks the phenyl group and dimethylamino substituent of DDTT.

- Reactivity: The amino group in ADTT reduces electrophilicity, making it less efficient for large-scale oligonucleotide synthesis compared to DDTT .

DDTT vs. DTSNH (1,2,4-Dithiazolidine-3,5-dione)

Table 1: Key Sulfurizing Agents Compared

| Compound | Core Structure | Key Substituents | Reactivity Profile | Primary Use |

|---|---|---|---|---|

| DDTT | 1,2,4-Dithiazole-3-thione | 5-phenyl, dimethylamino-iminium | High, fast sulfur transfer | Oligonucleotide synthesis |

| EDITH | 1,2,4-Dithiazolidinone | 3-ethoxy | Moderate, mild conditions | Research-scale synthesis |

| ADTT | 1,2,4-Dithiazole-3-thione | 3-amino | Low, requires activation | Specialty applications |

Comparison with Thione-Containing Heterocycles in Biomedicine

Triazole-Thiones (e.g., 4-Amino-5-phenyl-1,2,4-triazole-3-thione)

ADTOH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)

- Structure : A dithiole-thione with a hydroxyphenyl group.

- Activity: Functions as a hydrogen sulfide (H₂S) donor for cardiovascular and anti-inflammatory therapies .

- Mechanism : Hydrolyzes to release H₂S, contrasting with DDTT’s role in covalent sulfur transfer .

Substituent Effects on Bioactivity and Reactivity

- Phenyl Group Impact :

- Electronic Effects: DDTT’s dimethylamino-iminium group stabilizes the transition state during sulfurization, increasing efficiency over non-substituted analogues like ADTT .

Méthodes De Préparation

Reagent Selection and Stoichiometry

The most widely reported method involves condensation reactions between phenyl isothiocyanate and thiourea derivatives under alkaline conditions. For instance, EvitaChem’s protocol employs phenyl isothiocyanate and ammonium thiocyanate in ethanol, catalyzed by sodium hydroxide, to form the dithiazole-thione backbone. The reaction proceeds via nucleophilic attack of the thiocyanate anion on the electrophilic carbon of phenyl isothiocyanate, followed by cyclization (Figure 1):

Table 1: Optimization of Condensation Reaction Parameters

Byproduct Formation and Mitigation

Side products such as 5-phenyl-1,3,4-thiadiazole-2-thione arise from competing cyclization pathways. De Gruyter’s study demonstrated that maintaining a pH > 10 using LiOH suppresses thiadiazole formation by favoring dithiazole ring closure. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.

Phosphonium Salt-Mediated Cyclizations

Reaction with Vinyltriphenylphosphonium Bromide

A novel approach reported by De Gruyter involves treating 5-phenyl-3H-1,2,4-dithiazole-3-thione (1) with vinyltriphenylphosphonium bromide (2) in ethanol/LiOH. This method produces 4-thioxo-1,3,5-dithiazine (5) as a major product (42% yield) alongside 1,3-dithiol-2-imine (7) (15% yield). The mechanism proceeds via nucleophilic displacement of the phosphonium group, followed by sulfur insertion:

Key Observations:

-

Extended reaction times (>48 hours) reduce yields due to thione oxidation.

-

Sodium ethanolate outperforms LiOH in suppressing imine byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Condensation | 68–75 | 95 | High | Low |

| Phosphonium Cyclization | 42 | 88 | Moderate | High |

| Patent Derivative | N/A | >97 | Low | Very High |

-

Condensation Reactions remain the industrial standard due to cost-effectiveness and scalability.

-

Phosphonium-Based Methods are valuable for generating analogs but require costly reagents.

Purification and Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-phenyl-3H-1,2,4-dithiazole-3-thione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of dithiazole-thione derivatives often involves nucleophilic substitution or condensation reactions. For example, 5-amino-1,2,4-dithiazole-3-thione analogs are synthesized by reacting ammonium thiocyanate with sulfuric acid, achieving ~68% yield under controlled conditions . For 5-phenyl derivatives, optimizing solvent systems (e.g., dimethylformamide/water mixtures) and base catalysts (e.g., NaOH) enhances reaction efficiency. Chromatographic purification (e.g., HPLC-ESI/MS) is critical for isolating pure compounds .

Q. How can structural elucidation of 5-phenyl-3H-1,2,4-dithiazole-3-thione derivatives be performed?

- Methodological Answer : Nuclear magnetic resonance (NMR) in DMSO-d₆ is standard for confirming sulfur and nitrogen positions in the heterocyclic core. Mass spectrometry (e.g., Agilent 6120 ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, derivatives with chlorophenyl substituents show distinct NOE correlations and crystallographic packing patterns .

Q. What initial pharmacological screening approaches are recommended for this compound?

- Methodological Answer : Begin with in silico toxicity prediction tools like GUSAR-online to prioritize low-toxicity candidates. Follow with in vitro assays for antimicrobial activity (e.g., MIC against E. coli or C. albicans) and antioxidant capacity (DPPH radical scavenging). For anticancer potential, use MTT assays on cancer cell lines, noting IC₅₀ values .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, chloro) on the phenyl ring modulate reactivity in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the sulfur center, accelerating alkylation or arylation. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity. Experimental validation involves kinetic studies with haloalkanes in aprotic solvents, monitoring progress via TLC or HPLC .

Q. What strategies resolve contradictions in reported biological activity data for dithiazole-thione derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or cell line variability. Standardize protocols using ISO-certified reagents and replicate experiments across multiple labs. Meta-analysis of published IC₅₀ values with error bars (via tools like OriginLab) identifies outliers .

Q. Can computational models predict the antioxidant mechanism of 5-phenyl-3H-1,2,4-dithiazole-3-thione derivatives?

- Methodological Answer : Yes. Molecular docking (AutoDock Vina) simulates interactions with ROS-generating enzymes (e.g., NADPH oxidase). Quantum mechanical calculations (Gaussian 16) model H-atom transfer or single-electron transfer mechanisms. Validate predictions with ESR spectroscopy to detect radical intermediates .

Methodological Design & Theoretical Frameworks

Q. How to integrate density functional theory (DFT) into studies of dithiazole-thione electronic properties?

- Methodological Answer : Use the Perdew-Burke-Ernzerhof (PBE) functional for exchange-correlation energy, which balances accuracy and computational cost for sulfur-rich systems. Analyze charge distribution with Natural Bond Orbital (NBO) theory and compare HOMO-LUMO gaps with experimental UV-Vis spectra .

Q. What statistical approaches are robust for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Nonlinear regression (GraphPad Prism) fits sigmoidal curves to dose-response data. Use the Akaike Information Criterion (AIC) to select between Hill and Logit models. For high-throughput screening, apply machine learning (Random Forest) to classify active/inactive compounds .

Tables

Table 1 : Representative Synthetic Yields of 5-Phenyl-Dithiazole-Thione Derivatives

| Substituent | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 4-Chloro | DMF/H₂O, NaOH, 24h | 82 | 98.5% | |

| 3,4-Dimethoxy | Acetone, K₂CO₃, 12h | 61 | 95.2% | |

| 2-Amino | H₂SO₄, 80°C, 6h | 68 | 97.0% |

Table 2 : Computational vs. Experimental Antioxidant Activity (IC₅₀, μM)

| Compound | Predicted (DFT) | Experimental (DPPH) | Deviation (%) |

|---|---|---|---|

| Derivative A | 12.3 | 11.8 | 4.1 |

| Derivative B | 18.7 | 22.4 | 19.8 |

| Derivative C | 9.5 | 8.9 | 6.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.